molecular formula C7H3F12I B1586458 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane CAS No. 376-32-9

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane

Cat. No. B1586458
CAS RN: 376-32-9
M. Wt: 441.98 g/mol
InChI Key: SSWJUMWKQPCAEB-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane, also known as perfluoroalkyl iodide, is a chemical compound that is widely used in scientific research. It is a perfluorinated alkyl iodide, which means that all the hydrogen atoms in the molecule have been replaced by fluorine atoms. This makes the compound highly stable and resistant to chemical reactions.

Scientific Research Applications

Supramolecular Chemistry

1-Iodoperfluoroheptane and similar compounds form stable aggregates with tetramethylethylenediamine and other acceptors, characterized by exceptionally short N⋯I contacts. These interactions are pivotal for understanding the cooperative effects in the interdigitation of perfluorocarbon and hydrocarbon modules, which are essential for designing novel supramolecular structures (Fontana et al., 2002).

Organometallic Chemistry and Synthesis

Perfluoroalkylcopper(I) compounds demonstrate the utility of fluorinated alkyls in facilitating carbon-carbon bond formation through reactions with olefins. Such reactions yield a variety of (perfluoroalkyl)cycloalkanes and alkenes, expanding the toolkit for synthesizing fluorinated organic compounds (Coe & Milner, 1972).

Material Science and Fluorinated Compounds Synthesis

The radical addition of 1-iodoperfluoroheptane to allyl alcohol and subsequent reactions lead to the synthesis of fluorinated telechelic diols. These compounds are significant for developing materials with unique properties, such as resistance to solvents and thermal stability (Lahiouhel, Améduri & Boutevin, 2001).

Advanced Organic Synthesis Techniques

The study of complexation and photoinduced electron-transfer reactions between perfluoroalkyl iodides and various diamines or anilines reveals intricate pathways for synthesizing fluorinated compounds. These reactions involve radical cations as intermediates, underscoring the role of fluorinated iodides in photochemical transformations (Chen, Li & Zhou, 1993).

Non-Covalent Interactions

Quantitative studies on the complexes formed between perfluorohexyl iodide and hydrogen-bond acceptors shed light on the intricate balance between halogen bonding, hydrogen bonding, and the electrostatics of non-covalent interactions. This research is crucial for understanding the fundamentals of molecular recognition and assembly processes (Cabot & Hunter, 2009).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F12I/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJUMWKQPCAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F12I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379838
Record name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane

CAS RN

376-32-9
Record name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 376-32-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane
Reactant of Route 2
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane
Reactant of Route 3
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane
Reactant of Route 4
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane
Reactant of Route 5
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane
Reactant of Route 6
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane

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